molecular formula C21H46N2O5S B3056114 Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate CAS No. 69125-07-1

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate

Cat. No. B3056114
CAS RN: 69125-07-1
M. Wt: 438.7 g/mol
InChI Key: RVJGNLJKCPOIQA-UHFFFAOYSA-N
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Description

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C21H46N2O5S . It is also known by other synonyms such as 3-(dodecanoylamino)-N-ethyl-N,N-dimethylpropan-1-aminium ethyl sulfate .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H46N2O5S . The InChI key can provide more detailed structural information, but it was not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 438.6653 g/mol . Other properties such as density, melting point, boiling point, and structure are typically provided in a Material Safety Data Sheet (MSDS), but these were not available in the search results .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s known that similar compounds are used in cosmetic formulations . They act as antistatic agents, reducing static electricity by neutralizing the electrical charge on the surface, for example in hair . They also function as hair conditioning agents, making hair easy to comb, smooth, soft, shiny, and voluminous .

Safety and Hazards

According to the Classification and Labelling (C&L) Inventory, this compound has been classified as Acute Tox. 4 H302, indicating it may be harmful if swallowed . It’s also classified as Skin Irrit. 2 H315, meaning it may cause skin irritation, and Eye Dam. 1 H318, indicating it may cause serious eye damage .

properties

IUPAC Name

3-(dodecanoylamino)propyl-ethyl-dimethylazanium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(3,4)6-2;1-2-6-7(3,4)5/h5-18H2,1-4H3;2H2,1H3,(H,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJGNLJKCPOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate

CAS RN

69125-07-1
Record name 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxododecyl)amino]-, ethyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69125-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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